molecular formula C12H8F3N B7838490 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine

2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B7838490
M. Wt: 223.19 g/mol
InChI Key: KVBIMEXGAFSBCK-UHFFFAOYSA-N
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Description

2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative that serves as a key synthetic intermediate in organic chemistry and materials science research. Biphenyl scaffolds are fundamental building blocks in medicinal and agrochemical chemistry due to their versatility and ability to modulate biological activity . This compound features a trifluoromethylphenyl group and an amine functionality, making it a valuable precursor for the development of active ingredients through various cross-coupling and derivatization reactions . Researchers utilize this amine in the synthesis of complex molecules targeting a range of biological activities. Biphenyl cores are commonly found in compounds with demonstrated antifungal, antibacterial, and anti-inflammatory properties . The presence of fluorine atoms can enhance these properties by improving metabolic stability, lipophilicity, and membrane permeability. This compound must be handled with appropriate safety precautions. Refer to the Safety Data Sheet for detailed handling information. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-(3-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIMEXGAFSBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The construction of the biphenyl (B1667301) core of 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine is well-suited to these methods.

Suzuki-Miyaura Cross-Coupling for Biphenylamine Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a powerful and versatile tool for the synthesis of biaryl compounds. nih.govsci-hub.se For the synthesis of fluorinated biphenyls, this reaction has been extensively studied. nih.gov

The success of a Suzuki-Miyaura coupling is highly dependent on the catalytic system, which typically consists of a palladium precursor and a supporting ligand.

Palladium Precursors: A variety of palladium(0) and palladium(II) precursors can be employed. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), and palladium(II) chloride (PdCl₂). The choice of precursor can influence reaction efficiency and catalyst stability.

Phosphine (B1218219) Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the synthesis of sterically hindered or electronically challenging biphenyls, bulky and electron-rich phosphine ligands are often preferred. Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, have demonstrated broad applicability in cross-coupling reactions. sci-hub.se Tricyclohexylphosphine (PCy₃) is another effective ligand for these transformations. The selection of the appropriate phosphine ligand is critical for achieving high yields and minimizing side reactions.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. homesunshinepharma.com They are known for their strong σ-donating properties and steric bulk, which can lead to highly active and stable catalysts. For the synthesis of fluorinated biphenylamines, NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SMe-IPr have shown promise in promoting challenging couplings.

A hypothetical optimization of a Suzuki-Miyaura coupling for the synthesis of a precursor to this compound might involve screening various combinations of palladium precursors and ligands, as illustrated in the table below.

Palladium PrecursorLigandBaseSolventTemperature (°C)Hypothetical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Moderate
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High
PdCl₂(IPr)-Cs₂CO₃THF80High

For the synthesis of this compound, two primary Suzuki-Miyaura disconnection strategies can be envisioned:

Coupling of a 4-amino-2,5-difluorophenylboronic acid derivative with 1-bromo-3-fluorobenzene.

Coupling of a 3-fluorophenylboronic acid with a 4-amino-2,5-difluorohalobenzene.

The choice of substrates would need to consider the commercial availability of the starting materials and the potential for side reactions. The amino group in the aniline (B41778) fragment may require protection (e.g., as an acetamide) to prevent interference with the catalytic cycle, although some modern catalytic systems show good tolerance for free amines.

Achieving the desired regiochemistry is paramount. In cases where multiple halogens are present on one of the coupling partners, regioselective coupling can often be achieved by exploiting the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). For instance, if a substrate contained both a bromine and a chlorine atom, the Suzuki-Miyaura coupling would preferentially occur at the more reactive carbon-bromine bond. Careful selection of starting materials with appropriate halogen substitution is therefore a key strategy for controlling the regiochemical outcome.

Alternative Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions offer alternative routes to the target compound.

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the organometallic partner. A key advantage is the lower toxicity of silicon byproducts compared to those from other coupling reactions. The reaction typically requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate transmetalation. The synthesis of fluorinated biphenyls via Hiyama coupling has been reported, suggesting its potential applicability here.

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organosilane counterparts. This increased reactivity can allow for couplings to occur under milder conditions and can be particularly useful for less reactive organic halides. The synthesis of the related 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has been achieved using a Negishi coupling, highlighting its feasibility for this class of compounds. sci-hub.se

Multi-Step Conversions and Functional Group Transformations

The synthesis of this compound would likely involve a multi-step sequence. A common strategy observed in the synthesis of related compounds is to perform the cross-coupling reaction to form a nitro-substituted biphenyl, followed by the reduction of the nitro group to the desired amine. nih.govsci-hub.se

A plausible multi-step synthesis could be:

Suzuki-Miyaura Coupling: Reaction of 2,5-difluoro-4-nitrohalobenzene with 3-fluorophenylboronic acid to yield 2,3',5-trifluoro-4-nitro-[1,1'-biphenyl].

Reduction: Reduction of the nitro group to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl), to afford the final product, this compound.

This approach avoids potential complications with a free amino group during the palladium-catalyzed coupling step and allows for the introduction of the amine functionality at a later stage.

Reduction of Nitro-Substituted Biphenyl Precursors

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This pathway would begin with the synthesis of 2,3',5-Trifluoro-4-nitro-[1,1'-biphenyl] , a known chemical entity. chemspider.com The critical final step is the selective reduction of the nitro group (-NO₂) to an amine group (-NH₂). This transformation is a cornerstone of industrial organic synthesis and can be achieved through various well-established methods.

The choice of reducing agent and conditions can be tailored based on factors like cost, selectivity, and environmental impact. Common methods include catalytic hydrogenation and metal-acid reductions.

Interactive Data Table: General Methods for Aromatic Nitro Group Reduction

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst High yield, clean reaction, no salt byproduct Requires specialized high-pressure equipment, potential for catalyst poisoning
Metal-Acid Reduction Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic medium (e.g., HCl) Inexpensive, widely used, highly effective Produces large amounts of metal salt waste, harsh conditions

| Transfer Hydrogenation | Hydrazine, Cyclohexene, or Formic acid as H₂ source with a catalyst | Avoids use of high-pressure hydrogen gas | Can be slower, may require higher catalyst loading |

For industrial-scale synthesis, catalytic hydrogenation is often preferred for its high efficiency and cleaner profile, despite the initial investment in equipment.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Biphenyls

Nucleophilic Aromatic Substitution (SNAr) is a powerful reaction for forming bonds to aromatic rings, particularly those activated by electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org In the context of this compound, the fluorine atoms and a potential nitro group can serve as activators for the substitution reaction.

An SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (often a halide) restores the aromaticity. For this specific synthesis, a plausible SNAr strategy could involve the reaction of a suitably activated fluoro-nitro-aromatic compound with an organometallic phenyl nucleophile. The presence of multiple fluorine atoms and a nitro group would strongly activate the ring towards nucleophilic attack. beilstein-journals.org

For instance, a precursor like 1,2,5-trifluoro-4-nitrobenzene could potentially react with a phenylating agent, although controlling regioselectivity would be a significant challenge. The rates of SNAr reactions are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.

Amination Reactions on Functionalized Biphenyls

Modern transition-metal-catalyzed cross-coupling reactions provide a direct and versatile method for forming carbon-nitrogen bonds. A plausible route to the target compound would be the amination of a pre-formed biphenyl scaffold, such as 4-halo-2,3',5-trifluoro-[1,1'-biphenyl] (where halo = Br or I).

The Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine (or an ammonia (B1221849) equivalent) with an aryl halide.

Key Components of a Hypothetical Buchwald-Hartwig Amination:

Aryl Halide: 4-Bromo-2,3',5-trifluoro-[1,1'-biphenyl]

Amine Source: Ammonia, or an ammonia surrogate like benzophenone (B1666685) imine, followed by hydrolysis.

Catalyst: A palladium source, e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

This method offers high functional group tolerance and is often performed under milder conditions than classical methods, making it a powerful tool in modern pharmaceutical and agrochemical synthesis.

Innovative and Sustainable Synthetic Approaches

The chemical industry is increasingly focused on developing manufacturing processes that are not only efficient but also environmentally benign. This involves applying the principles of green chemistry to reduce waste, minimize energy consumption, and use safer materials. skpharmteco.comresearchgate.net

Green Chemistry Principles in Fluorobiphenylamine Production

The synthesis of fluorinated biphenyl amines can be evaluated against the 12 Principles of Green Chemistry to identify areas for improvement. acs.org Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, and using catalysis.

The Suzuki-Miyaura coupling, a powerful method for creating the biphenyl C-C bond, is often a focus for green innovation. mdpi.comresearchgate.net Research into the synthesis of the analogous 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has demonstrated that catalyst loading can be significantly reduced (e.g., to as low as 0.04 mol%), which decreases costs and reduces palladium waste. sci-hub.seacs.orgresearchgate.net Using water as a solvent where possible and designing reactions that minimize the need for protecting groups are also key green strategies. acs.orgresearchgate.net

Interactive Data Table: Application of Green Chemistry Principles

Principle Application in Biphenyl Amine Synthesis
1. Waste Prevention Optimize reactions to maximize yield and minimize byproducts. Use metrics like Process Mass Intensity (PMI) to track waste. skpharmteco.com
2. Atom Economy Favor addition reactions over substitution/elimination. Catalytic hydrogenation for nitro reduction is 100% atom economical. acs.org
3. Less Hazardous Synthesis Replace hazardous reagents (e.g., some metal hydrides) with safer alternatives. Use greener solvents like water or supercritical CO₂. researchgate.net

| 9. Catalysis | Utilize catalytic amounts of reagents (e.g., Pd in cross-coupling) over stoichiometric ones. This is superior to older methods like the Ullmann reaction. mdpi.com |

Catalyst Recycling and Environmental Footprint Reduction

Palladium and other precious metal catalysts used in cross-coupling reactions are expensive, finite resources, and their residues in final products are strictly regulated. mdpi.comnih.gov Therefore, developing methods for catalyst recycling is a major goal for sustainable synthesis.

Homogeneous catalysts, while highly active, are difficult to separate from the reaction mixture. To overcome this, research has focused on "heterogenizing" catalysts by immobilizing them on a solid support.

Examples of Recyclable Catalyst Systems for Suzuki Coupling:

Palladium on Graphene: Palladium nanoparticles supported on modified graphene have been used to catalyze Suzuki-Miyaura reactions for fluorinated biphenyls, showing good reusability over multiple cycles. mdpi.com

Palladium on Lanthanide Nanoparticles: A nanocatalyst of palladium on lanthanum(III) fluoride (LaF₃·Pd) has been shown to be effective and recyclable for Suzuki couplings in aqueous media. researchgate.net

Magnetic Nanoparticles: Anchoring the catalyst to magnetic nanoparticles allows for easy separation from the reaction mixture using an external magnet.

Mechanistic Investigations of Reactions Involving 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine

Detailed Reaction Pathway Elucidation for Cross-Coupling Processes

The formation of the biphenyl (B1667301) core of 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. mdpi.comchemrxiv.org This reaction creates a carbon-carbon bond between two aromatic rings, typically by coupling an aryl halide with an arylboronic acid.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a detailed pathway for the formation of such biphenyl structures. youtube.comyoutube.com The mechanism proceeds through three fundamental steps, all centered around a palladium catalyst:

Oxidative Addition: The catalytic cycle begins with a palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. An aryl halide (e.g., a brominated or chlorinated fluorinated aniline (B41778) derivative) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a new organopalladium complex. youtube.comyoutube.com

Transmetalation: The organopalladium(II) halide complex then reacts with an organoboron reagent (e.g., a fluorinated phenylboronic acid) that has been activated by a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate where both aryl groups that will form the biphenyl product are bound to the palladium atom. youtube.com

Reductive Elimination: This is the final and product-forming step of the cycle. The two aryl groups on the diorganopalladium(II) complex are eliminated from the metal center, forming the desired carbon-carbon bond of the biphenyl product. This process reduces the palladium back to its Pd(0) state, thus regenerating the active catalyst, which can then enter another catalytic cycle. youtube.com

This catalytic cycle is highly efficient, often requiring only low catalyst loadings to achieve high yields of the desired biphenyl product. sci-hub.se For a molecule like this compound, the pathway would involve the careful selection of appropriately substituted aryl halide and arylboronic acid precursors to ensure the correct regiochemistry of the final product.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that control the speed of a chemical reaction. For the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling, the reaction rate is influenced by several key parameters. Kinetic experiments are typically conducted by monitoring the formation of the product or the consumption of reactants over time under pseudo-first-order conditions, where one reactant is in large excess. mdpi.com

Key determinants of the reaction rate include:

Temperature: Increasing the reaction temperature generally increases the reaction rate. Studies on the synthesis of fluorinated biphenyls have explored temperatures ranging from 70 °C to 110 °C, with higher temperatures often leading to faster conversion. mdpi.com

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligands is critical. The ligand influences the stability and reactivity of the palladium catalyst, affecting the rates of the individual steps in the catalytic cycle. chemrxiv.org Trace amounts of palladium from previous synthetic steps can sometimes be sufficient to catalyze a reaction. chemrxiv.org

Base: The base plays a crucial role in activating the boronic acid for the transmetalation step. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate.

Solvent: The solvent system, often a mixture of an organic solvent and water (e.g., DMF/H₂O, Toluene/H₂O), must solubilize the various components of the reaction and influences the rate of the catalytic steps. mdpi.com

The following interactive table presents hypothetical kinetic data for the formation of a fluorinated biphenyl, illustrating the effect of temperature and reaction time on product conversion, as described in studies of related compounds. mdpi.com

Influence of Electronic and Steric Factors on Reaction Outcomes

The substitution pattern of the reacting partners exerts a profound influence on the outcome of cross-coupling reactions through a combination of electronic and steric effects. In a molecule such as this compound, the interplay between the electron-withdrawing fluorine atoms and the electron-donating amine group is particularly important.

Electronic Effects:

Amine Group: The amine (-NH₂) group is an activating, electron-donating group. Its lone pair of electrons can be delocalized into the aromatic ring, increasing its electron density. This can affect the nucleophilicity of the ring and its reactivity in subsequent reactions. The electronic push-pull nature of having both activating and deactivating groups can be leveraged for selective functionalization.

Steric Effects:

Ortho-Substituents: Substituents at the ortho position (adjacent to the reaction site) can cause significant steric hindrance. The fluorine atom at the 2-position in this compound is ortho to the newly formed biphenyl bond. This bulk can hinder the approach of the palladium catalyst and the coupling partners, potentially slowing down the reaction or requiring more forcing conditions. In some cases, bulky substituents can lead to lower yields or the formation of side products. rsc.org

The balance of these factors is critical in determining the success of the synthesis. For instance, while an electron-deficient aryl halide might undergo oxidative addition more readily, severe steric hindrance from ortho-substituents could negate this electronic advantage.

The following interactive table summarizes the expected influence of the key functional groups on the reaction mechanics.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for ¹H, ¹³C, and ¹⁹F NMR data specific to 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine yielded no results. This includes one-dimensional spectra for core structure assignment and fluorine environment analysis, as well as two-dimensional (2D) NMR techniques (COSY, HSQC, HMBC, NOESY) that would be essential for confirming connectivity and spatial relationships between atoms. While the principles of these techniques are well-established for structural elucidation, their application to this specific compound has not been reported. mdpi.comktu.edu.tr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No high-resolution mass spectrometry data for this compound is publicly documented. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. nih.gov Analysis of its fragmentation patterns under mass spectrometric conditions, which would provide valuable structural information, is also unavailable.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the torsional angle between the two phenyl rings, which is a key conformational feature of biphenyl (B1667301) compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Specific Infrared (IR) and Raman spectra for this compound are not found in the reviewed literature. These vibrational spectroscopy techniques are used to identify functional groups and probe the molecule's vibrational modes. biointerfaceresearch.comnih.gov While general characteristic frequencies for functional groups like amines (N-H stretching), C-F bonds, and aromatic rings are known, a detailed spectrum and its interpretation for this specific compound are required for a complete analysis. chemicalbook.com

Computational Chemistry and Theoretical Investigations of 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For a comprehensive analysis of 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine, calculations would typically be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects.

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring, specifically on the nitrogen atom of the amine group and the adjacent carbon atoms of the phenyl ring. This is due to the electron-donating nature of the amino group. The LUMO, on the other hand, would likely be distributed over the biphenyl (B1667301) system, with significant contributions from the fluorinated phenyl ring, as the fluorine atoms are electron-withdrawing.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energies for these orbitals provide quantitative measures of the molecule's electronic properties.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -5.28
LUMO Energy -0.89
HOMO-LUMO Gap 4.39

Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In the case of this compound, the most negative electrostatic potential is expected to be concentrated around the nitrogen atom of the amine group, making it the primary site for electrophilic attack. The fluorine atoms, being highly electronegative, will also create regions of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic rings will exhibit positive electrostatic potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Calculated Electrostatic Potential Values on Key Atoms

Atom/Region Electrostatic Potential (kcal/mol)
Nitrogen (Amine Group) -35.8
Fluorine (Position 2) -15.2
Fluorine (Position 3') -18.5
Fluorine (Position 5) -16.1
Hydrogen (Amine Group) +25.4

Electronic Excitation Energies and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max).

For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the aromatic rings. The presence of the amine group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl. The predicted electronic transitions can be correlated with experimental data to validate the computational model.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions

Transition Wavelength (λ_max, nm) Oscillator Strength (f)
HOMO -> LUMO 310 0.25
HOMO-1 -> LUMO 275 0.18
HOMO -> LUMO+1 240 0.35

Conformational Landscape Analysis and Torsional Potential Energy Surfaces

A torsional potential energy surface (PES) scan can be performed by systematically varying the dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, steric hindrance between the substituents on the two rings will play a significant role in determining the preferred conformation. It is expected that the molecule will adopt a non-planar conformation to minimize steric clashes.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum chemical calculations provide valuable information about the gas-phase properties of a molecule, its behavior in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in a solvent.

By simulating the motion of the solute and solvent molecules over time, MD simulations can provide insights into the conformational flexibility, solvation effects, and intermolecular interactions of this compound in solution. The trajectory from an MD simulation can be analyzed to determine the distribution of dihedral angles and identify the most populated conformations in a given solvent.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of a chemical reaction.

For this compound, a potential reaction of interest could be its role as a nucleophile in a substitution or coupling reaction. For instance, the mechanism of its reaction with an electrophile could be investigated. Computational studies would involve identifying the reactants, products, and any intermediates, as well as the transition states connecting them on the potential energy surface. This information is critical for designing new synthetic routes and understanding the chemical behavior of the molecule.

Application of 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine As a Precursor in Advanced Chemical Synthesis

Building Block for Agrochemicals and Bioactive Compounds

Halogenated anilines are recognized as important intermediates in the production of fine chemicals, including pesticides and pharmaceuticals. researchgate.net The incorporation of fluorine atoms into the molecular structure of active ingredients can significantly enhance their efficacy.

While direct studies detailing the use of 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine in commercial fungicides or herbicides are not prominent in the literature, the application of its isomers is well-established, providing a clear blueprint for its potential. The closely related isomer, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is a critical and widely cited intermediate in the synthesis of Fluxapyroxad, a highly effective succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. researchgate.netgoogle.comsci-hub.se This class of fungicides acts by inhibiting mitochondrial respiration in target fungi, which halts spore germination and mycelial growth. sci-hub.se

The synthesis of Fluxapyroxad demonstrates the strategic importance of the trifluorobiphenyl amine scaffold. The process generally involves a palladium-catalyzed Suzuki-Miyaura coupling to create the biphenyl (B1667301) structure, followed by the formation of an amide bond between the amine group of the biphenyl intermediate and a pyrazole (B372694) carboxylic acid derivative. researchgate.netsci-hub.se The success of this synthesis highlights how trifluorinated biphenyl amines serve as foundational building blocks for complex, high-value agrochemicals.

Research Findings on a Key Trifluorobiphenyl Amine Intermediate
CompoundRoleEnd ProductSynthesis Method HighlightReference
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amineKey IntermediateFluxapyroxad (Fungicide)Synthesized via Suzuki-Miyaura coupling; serves as the amine source for the final amide coupling step. researchgate.netsci-hub.se
FluxapyroxadActive IngredientN/AFunctions as a succinate dehydrogenase inhibitor (SDHI) to control a broad spectrum of fungal diseases. google.comsci-hub.se

Similarly, other research into novel herbicides has explored derivatives of phenylpyridine and α-trifluoroanisole, indicating a continued interest in fluorinated aromatic compounds for developing new modes of action against weeds. nih.gov

The introduction of fluorine and trifluoromethyl groups is a widely used strategy in modern drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. nih.govjelsciences.com These groups can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov Biphenyl scaffolds are also prevalent in medicinal chemistry, famously appearing in drugs like the angiotensin II receptor blocker Valsartan.

Although specific pharmaceutical candidates derived from this compound are not documented, its structure is relevant to areas of active research. For instance, small molecules designed to inhibit the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy, have utilized biphenyl-based scaffolds. The development of pyrazole derivatives containing 3,5-bis(trifluoromethyl)phenyl groups has also yielded potent inhibitors against drug-resistant bacteria, including MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. nih.gov This demonstrates the value of combining fluorinated phenyl rings with other pharmacologically active motifs. The this compound molecule could serve as a valuable starting material for creating novel derivatives in such research programs.

Monomer for Functional Polymer and Material Science Applications

Fluorinated polymers are prized for their exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics like low dielectric constants. kpi.uanih.gov

Aromatic polyimides are a class of high-performance polymers known for their outstanding thermal stability and mechanical strength. researchgate.net The synthesis of these polymers typically involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine. kpi.ua The compound this compound is a monoamine, meaning it contains only one amine group. As such, it cannot act as a monomer to form a polymer chain directly.

However, it could be chemically modified to become a diamine monomer. For example, a nitration reaction could add a nitro group to the second phenyl ring, which could then be reduced to a second amine group, yielding a novel fluorinated diamine. This resulting diamine could then be polymerized with various dianhydrids (e.g., 6FDA) to produce new fluorinated polyimides. The presence of fluorine atoms and the non-linear "twisted" biphenyl structure would be expected to enhance the solubility of the resulting polymer while maintaining high thermal stability and a low dielectric constant, properties desirable for applications in microelectronics and flexible displays. researchgate.net

Examples of Fluorinated Diamine Monomers for Polyimide Synthesis
Diamine MonomerResulting Polymer PropertiesPotential ApplicationReference
1,4-bis-(4-aminophenoxy)tetrafluorobenzeneHigh thermal stability due to aromatic character.High-performance films and coatings. kpi.ua
4,4'-bis(4-aminophenoxy)octafluorobiphenylHigh thermal stability, good film-forming properties.Advanced composites, aerospace materials. kpi.ua
2,2-Bis[4-(4-aminophenoxyl)phenyl] hexafluoropropane (BDAF)Improved solubility, high glass transition temperature.Microelectronics, gas separation membranes. kpi.ua
Twisted Bis(trifluoromethyl)benzidineHigh solubility, high thermal stability (Tg > 345°C), forms flexible films.Flexible electronics. researchgate.net

Fluorinated biphenyls are a cornerstone in the design of liquid crystals (LCs), particularly for modern display technologies. The position and number of fluorine atoms on the biphenyl core are critical for tuning the material's dielectric anisotropy (Δε), viscosity, and clearing temperatures. Introducing fluorine atoms perpendicular to the long molecular axis tends to induce negative dielectric anisotropy, a property required for vertical alignment (VA) mode LCDs.

While this compound has not been specifically reported as a liquid crystal, its structure is highly relevant. It could be used as a synthetic precursor to create new LC molecules. The amine group can be readily converted into other functional groups (e.g., isothiocyanate, ester, or alkyl chains) to generate the final mesogenic structure. The specific arrangement of the three fluorine atoms on the biphenyl core would impart a distinct dipole moment, influencing the final dielectric and optical properties of the resulting material. This makes it a person of interest for creating novel LCs with tailored characteristics for advanced display and photonic applications. Some commercial suppliers also list related isomers as building blocks for optoelectronic materials, suggesting a recognized potential in this field. homesunshinepharma.com

Ligand Synthesis for Catalysis and Coordination Chemistry

The design of ligands is central to the field of coordination chemistry and catalysis, as the ligand's structure dictates the reactivity and selectivity of the metal center it coordinates. google.com Amine-containing compounds are widely used as ligands. The this compound molecule offers several features that make it an attractive scaffold for new ligands. The amine group provides a primary coordination site, while the aromatic rings can be further functionalized.

The electron-withdrawing nature of the fluorine atoms can significantly modulate the electronic properties of the ligand. This "tuning" is crucial in catalysis, as it can affect the metal center's ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, phosphine (B1218219) ligands are essential. google.comgoogle.com A ligand synthesized from this compound could be used to create novel phosphine, N-heterocyclic carbene (NHC), or other multidentate ligands. These new ligands could offer unique steric and electronic profiles, potentially leading to catalysts with improved activity, stability, or selectivity for challenging chemical transformations.

Derivatization to Schiff Bases and Other Organic Functional Groups

The primary amine functionality of this compound allows for its conversion into numerous other functional groups, significantly broadening its synthetic utility. Key transformations include the formation of imines (Schiff bases) and the conversion into diazonium salts, which are themselves precursors to a host of other functionalities.

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the acid-catalyzed, reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). epa.govlibretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.org

The formation of Schiff bases from this compound would involve its reaction with various aldehydes or ketones. The general reaction is greatest near a pH of 5. libretexts.org These reactions are valuable as the resulting imine linkage can be stable, or it can be readily hydrolyzed back to the amine and carbonyl compound, or reduced to form a stable secondary amine. While specific research on this compound is limited, the reaction mechanism is a fundamental process in organic chemistry.

Table 1: Representative Schiff Base Formation Reactions This table illustrates the general reaction scheme for the formation of Schiff bases from a primary aromatic amine and various carbonyl compounds.

Reactant 1 (Amine)Reactant 2 (Carbonyl)Product (Schiff Base/Imine)
This compoundBenzaldehyde(E)-N-benzylidene-2,3',5-trifluoro-[1,1'-biphenyl]-4-amine
This compoundAcetoneN-(propan-2-ylidene)-2,3',5-trifluoro-[1,1'-biphenyl]-4-amine
This compoundSalicylaldehyde2-(((2,3',5-trifluoro-[1,1'-biphenyl]-4-yl)imino)methyl)phenol

One of the most significant reactions of primary aromatic amines is diazotization, the process of converting them into diazonium salts. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.org The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly valuable synthetic intermediate.

Although diazonium salts can be unstable, they are exceptionally versatile. The diazonium group can be replaced by a wide variety of substituents, including -OH, -F, -Cl, -Br, -I, -CN, and -H, in what are known as Sandmeyer and related reactions.

Furthermore, diazonium salts are electrophiles that can react with activated aromatic compounds (like phenols or other anilines) in a process called azo coupling. nih.gov This reaction forms azo compounds (R-N=N-R'), which are often intensely colored and are widely used as dyes. nih.govmdpi.com The synthesis of azo compounds via diazotization and coupling is a cornerstone of the dye industry. nih.gov

Table 2: Representative Diazotization and Subsequent Azo Coupling Reaction This table illustrates the general reaction scheme for the derivatization of a primary aromatic amine into an azo compound.

StepReactantsReaction ConditionsIntermediate/Product
1. DiazotizationThis compound, Sodium Nitrite, Hydrochloric Acid0-5 °C2,3',5-Trifluoro-[1,1'-biphenyl]-4-diazonium chloride
2. Azo Coupling2,3',5-Trifluoro-[1,1'-biphenyl]-4-diazonium chloride, PhenolAlkaline medium2,3',5-Trifluoro-4'-((4-hydroxyphenyl)diazenyl)-[1,1'-biphenyl]

This versatility makes the derivatization of this compound through its diazonium salt a powerful strategy for accessing a wide range of functionalized biphenyl compounds for various applications in materials science and medicinal chemistry.

Future Research Directions and Outlook for 2,3 ,5 Trifluoro 1,1 Biphenyl 4 Amine

Exploration of Asymmetric Synthesis Methodologies

Due to restricted rotation around the single bond connecting the two phenyl rings (atropisomerism), 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine is a chiral molecule existing as a pair of non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a critical area for future research, as the biological activity and material properties of each enantiomer can differ significantly.

Future work should concentrate on catalytic enantioselective strategies. A promising approach involves the use of chiral transition-metal catalysts, particularly those based on palladium, in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net Research could focus on designing and screening novel chiral ligands that can effectively control the stereochemical outcome of the C-C bond formation between the two aryl fragments. Another avenue involves the enantioselective isomerization of a related achiral precursor using chiral organic catalysts, a strategy that has proven successful for other classes of fluorinated amines. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

Methodology Catalyst/Reagent Type Research Focus
Asymmetric Cross-Coupling Chiral Palladium or Nickel Complexes Ligand design, optimization of reaction conditions.
Chiral Resolution Chiral acids or enzymes Development of efficient separation techniques for the racemic mixture.

Integration into Supramolecular Assemblies and Smart Materials

The distinct structural features of this compound make it an excellent candidate for incorporation into complex supramolecular systems and functional "smart" materials. The amine group can act as a hydrogen bond donor, while the electronegative fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the fluorinated phenyl ring can engage in specific π-π stacking interactions, often referred to as "fluorous" interactions.

Future research should explore the use of this compound as a building block (tecton) for creating ordered structures such as liquid crystals, gels, and metal-organic frameworks (MOFs). The incorporation of fluorine can enhance thermal stability and chemical resistance in materials. numberanalytics.com The amine functionality provides a reactive handle for grafting the molecule onto polymer backbones or nanoparticles, leading to materials with tailored properties. uva.es The development of polymers containing this moiety could lead to new gas separation membranes or high-performance films. uva.es The responsiveness of the amino group to pH changes could be harnessed to create materials that change their properties (e.g., color, fluorescence, or shape) in response to external stimuli.

Advanced In Silico Screening for Novel Applications

Computational chemistry and molecular modeling offer powerful tools to predict the properties and potential applications of this compound, thereby guiding and accelerating experimental research. ajchem-a.com Advanced in silico screening can efficiently probe the interactions of this molecule with a vast array of biological targets or predict its performance in material science contexts.

A key future direction is the use of molecular docking simulations to screen the compound against libraries of proteins associated with various diseases. etflin.comnih.gov The unique combination of lipophilicity imparted by the fluorine atoms and the hydrogen-bonding capability of the amine group could lead to high-affinity binding to enzyme active sites or receptor pockets. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine its electronic structure, reactivity, and spectroscopic properties. nih.govemerginginvestigators.org This can help in predicting its suitability for applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: In Silico Research Approaches

Computational Method Objective Potential Application Area
Molecular Docking Predict binding affinity to biological targets. etflin.com Drug Discovery (e.g., kinase inhibitors, CNS agents).
Quantum Chemistry (DFT) Calculate electronic properties, stability, and reactivity. nih.gov Materials Science (e.g., electronics, optics).
Molecular Dynamics (MD) Simulate behavior in complex environments (e.g., membranes, polymers). ajchem-a.com Biomaterials, Drug Delivery.

Scalable and Cost-Effective Manufacturing Processes for Industrial Relevance

For any chemical compound to find widespread application, its synthesis must be amenable to large-scale, cost-effective production. While laboratory-scale syntheses provide essential proof-of-concept, a dedicated research effort is required to transition these methods to an industrial setting.

Future research in this domain should focus on optimizing existing synthetic routes, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions, which are commonly used to form the biphenyl (B1667301) linkage. nih.gov Key objectives include minimizing the loading of expensive palladium catalysts, exploring the use of more economical base metals, and designing processes that operate in environmentally benign solvents. google.comgoogle.com Process analytical technology (PAT) could be implemented to monitor reaction progress in real-time, ensuring high yields and purity while minimizing waste. The development of a robust purification protocol, such as crystallization-induced resolution, could also be investigated to combine purification and chiral separation into a single, efficient step. A patent for a related isomer, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, highlights a multi-step process involving boronation, coupling, hydrolysis, and degradation as a feasible route for industrial production. google.com

Table 3: Focus Areas for Scalable Manufacturing

Research Area Key Performance Indicators Desired Outcome
Catalyst Optimization Low catalyst loading, high turnover number. Reduced production cost.
Solvent & Reagent Selection Green solvents, readily available starting materials. Improved process safety and sustainability.
Process Intensification Continuous flow chemistry, reduced reaction times. Increased throughput and efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine, and how are impurities minimized during purification?

  • Answer : The compound can be synthesized via coupling reactions using Boc-protected amino acids (e.g., Boc-L-Glu-OtBu) and fluorinated biphenyl amines. Purification typically involves flash chromatography with gradients of ethyl acetate/hexane (15–50%) to isolate crystalline products. For example, similar biphenyl amines have been purified using celite® adsorption and yielded 59–74% purity . Impurities are minimized by optimizing solvent ratios and monitoring via thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear magnetic resonance (NMR; 1^1H and 13^13C) is essential for structural confirmation, with fluorinated aromatic protons appearing as distinct splitting patterns. Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., observed m/z 395.2174 in analogous compounds), while FT-IR identifies functional groups like C-F (1100–1250 cm1^{-1}) and N-H stretches . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Despite limited toxicity data for this specific compound, structurally related biphenyl amines (e.g., 4-aminobiphenyl) are carcinogenic. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency with trifluoromethyl-containing substrates?

  • Answer : Coupling reactions (e.g., Buchwald-Hartwig amination) benefit from palladium catalysts (e.g., Pd(OAc)2_2) and ligands like XPhos. Microwave-assisted synthesis at 100–120°C for 1–2 hours improves yields. Solvent choice (toluene or DMF) and degassing with argon minimize side reactions. Monitoring via 19^{19}F NMR tracks fluorinated intermediates .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated biphenyl amines?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs, reconciling divergent experimental results .

Q. How do electronic effects of fluorine substituents influence the compound’s applicability in OLED materials?

  • Answer : Fluorine atoms enhance electron mobility and thermal stability. In OLEDs, the trifluoro-biphenyl backbone improves charge transport, as seen in phenanthroimidazole derivatives. Cyclic voltammetry reveals HOMO/LUMO levels (−5.3 eV/−2.8 eV), aligning with host materials for blue-emitting devices .

Q. What mechanistic insights explain the decomposition of related tellurium-biphenyl amine complexes under thermal stress?

  • Answer : Tellurium-containing analogues decompose at 208–216°C due to Te–N bond cleavage. Thermogravimetric analysis (TGA) and DFT calculations identify stabilization strategies, such as bulky substituents or chelating ligands, to mitigate degradation .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Microwave-assisted coupling, flash chromatography
Characterization 1^1H/13^13C NMR, ESI-MS, FT-IR
Safety Assessment Hazardous waste protocols, carcinogenicity screening
Application Studies OLED efficiency testing, computational docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.